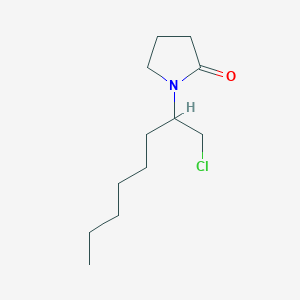
1-(1-Chlorooctan-2-YL)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Chlorooctan-2-YL)pyrrolidin-2-one is a compound belonging to the class of pyrrolidin-2-ones, which are five-membered lactams. These compounds are known for their versatile biological activities and are commonly found in both natural and synthetic products. Pyrrolidin-2-ones are widely used as synthons in organic synthesis due to their rich reactivity and functional properties .
Vorbereitungsmethoden
The synthesis of 1-(1-Chlorooctan-2-YL)pyrrolidin-2-one can be achieved through various methods. One common approach involves the amination and cyclization of functionalized acyclic substrates. Another method includes the oxidation of pyrrolidine derivatives . Industrial production methods often involve the use of specific oxidants and additives to achieve selective synthesis .
Analyse Chemischer Reaktionen
1-(1-Chlorooctan-2-YL)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound into various derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted pyrrolidin-2-ones.
Common reagents used in these reactions include copper(II) acetate, potassium iodide, and Oxone in acetonitrile under oxygen at elevated temperatures . Major products formed from these reactions include pyrrolidine-2-carbaldehyde and its derivatives .
Wissenschaftliche Forschungsanwendungen
1-(1-Chlorooctan-2-YL)pyrrolidin-2-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(1-Chlorooctan-2-YL)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through the formation of pyrrolidine-2-carbaldehyde, which undergoes further transformations to exert its biological activities . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1-(1-Chlorooctan-2-YL)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: The simplest member of the class, consisting of pyrrolidine with an oxo group at position 2.
Pyrrolone: Another five-membered heterocycle with diverse biological activities.
Pyrrolidine-2,5-diones: Compounds with similar structural motifs but different functional properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties.
Conclusion
This compound is a compound with significant potential in various scientific and industrial applications. Its versatile reactivity, biological activities, and unique structural features make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
89736-65-2 |
|---|---|
Molekularformel |
C12H22ClNO |
Molekulargewicht |
231.76 g/mol |
IUPAC-Name |
1-(1-chlorooctan-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H22ClNO/c1-2-3-4-5-7-11(10-13)14-9-6-8-12(14)15/h11H,2-10H2,1H3 |
InChI-Schlüssel |
JRCDQMKSCREFSV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCl)N1CCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(Thiophen-2-yl)ethylidene]-1,3-dithiane](/img/structure/B14377149.png)
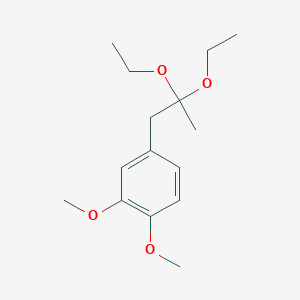
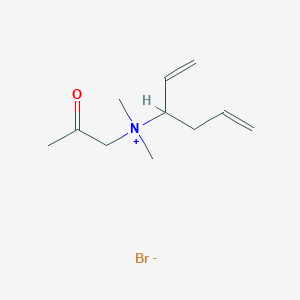
![1-[2-(Methanesulfinyl)ethyl]-4-phenylimidazolidin-2-one](/img/structure/B14377161.png)
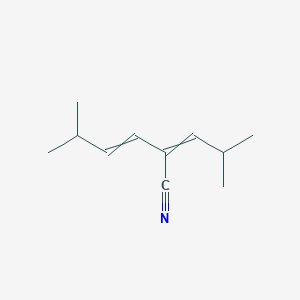
![2-{1-Hydroxy-2-[(trimethylsilyl)oxy]cyclohexyl}-1-phenylethan-1-one](/img/structure/B14377170.png)
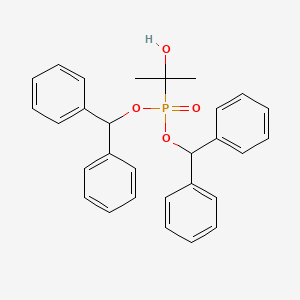
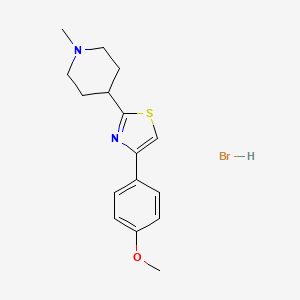

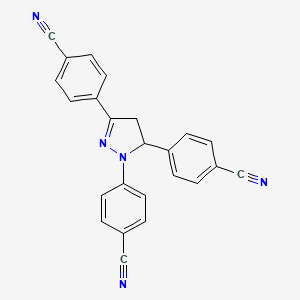
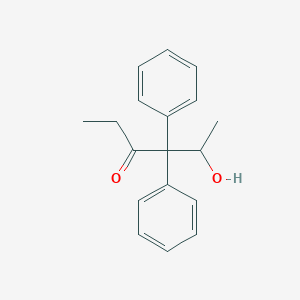
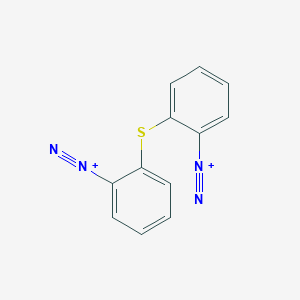
![1-Chloro-3-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14377206.png)
![4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one](/img/structure/B14377213.png)
